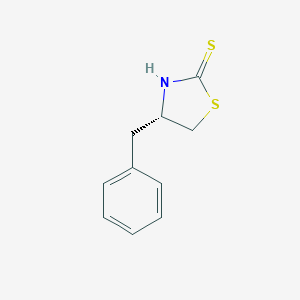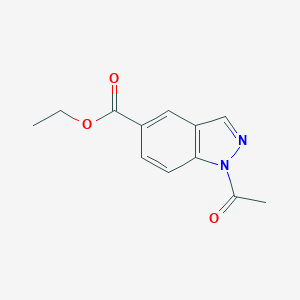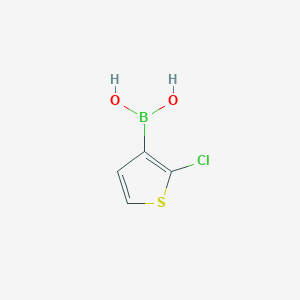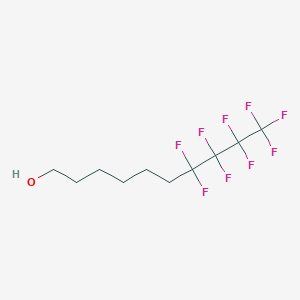![molecular formula C16H16Cl2NO6P B067422 (2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid CAS No. 174575-40-7](/img/structure/B67422.png)
(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid, also known as (2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid, is a useful research compound. Its molecular formula is C16H16Cl2NO6P and its molecular weight is 420.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
NMDA Receptor Antagonist
SDZ 220-040 is a potent competitive antagonist at the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It’s activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane . The NMDA receptor is very important for controlling synaptic plasticity and memory function .
Neuropharmacology Research
SDZ 220-040 has been used in neuropharmacology research . In particular, it has been used in studies investigating the properties of NMDA receptors . This research can help us understand diseases that are thought to involve NMDA receptors, such as Alzheimer’s disease, Parkinson’s disease, and depression .
Genotoxicity Studies
SDZ 220-040 has been used in genotoxicity studies . Genotoxicity is the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer . Understanding how different substances interact with our DNA is crucial for assessing the safety and potential health risks of these substances .
Immunomodulatory Compound Binding
SDZ 220-040 has been identified as a high affinity binding protein for A77 1726, an immunomodulatory compound . This suggests that SDZ 220-040 could potentially be used in research related to immune system function and disorders .
Solubility Studies
SDZ 220-040 is soluble to 100 mM in DMSO . This property is important for its use in various laboratory settings, as solubility can affect how a substance is stored, how it can be administered, and how it behaves in a biological system .
Competitive Antagonist Research
SDZ 220-040 is a potent, competitive NMDA antagonist . This means it competes with other molecules for the same binding site on the NMDA receptor . Research into competitive antagonists can provide valuable insights into how these substances can be used to modulate the activity of their target proteins .
Mécanisme D'action
Target of Action
The primary target of SDZ 220-040 is the mammalian NMDA receptor . The NMDA receptor plays a crucial role in neuronal signaling, particularly in the transmission of glutamate, a major excitatory neurotransmitter in the brain .
Mode of Action
SDZ 220-040 acts as a competitive antagonist at the NMDA receptor . This means it competes with the natural ligand (in this case, glutamate) for the same binding site on the receptor. When SDZ 220-040 binds to the NMDA receptor, it prevents the activation of the receptor by glutamate, thereby inhibiting the downstream effects of NMDA receptor activation .
Biochemical Pathways
The antagonism of the NMDA receptor by SDZ 220-040 affects the glutamate signaling pathway . This pathway is involved in various physiological processes, including synaptic plasticity, learning, and memory. By inhibiting the NMDA receptor, SDZ 220-040 can modulate these processes .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in dmso , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of SDZ 220-040’s action are primarily related to its inhibition of the NMDA receptor. By preventing the activation of this receptor, SDZ 220-040 can modulate neuronal signaling and potentially influence various neurological processes .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFUZCCDOSQBG-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid | |
Q & A
Q1: What is the target of SDZ 220-040 and how does it interact with this target?
A1: SDZ 220-040 targets the NMDA receptor, specifically the GluN1b-GluN2B subtype [, , , ]. While the abstracts don't delve into the specifics of the interaction, they highlight that SDZ 220-040 acts as a GluN2B antagonist [, ]. This suggests that SDZ 220-040 likely binds to the GluN2B subunit of the NMDA receptor, potentially blocking the binding site of glutamate, the endogenous agonist, thus inhibiting receptor activation.
Q2: Does SDZ 220-040 interact with other NMDA receptor subtypes?
A2: Research indicates that SDZ 220-040 can also bind to the GluN1/GluN2A subtype []. The study examining this interaction focuses on the ligand-binding domain in complex with glycine and SDZ 220-040, suggesting that the compound's action might involve influencing glycine binding as well [].
Q3: What is the significance of having different classes (class 1 and class 2) of GluN1b-GluN2B NMDA receptor complexes with SDZ 220-040?
A3: The abstracts mention different classes of complexes formed between GluN1b-GluN2B NMDA receptors and SDZ 220-040 [, , , ]. This suggests the possibility of multiple binding modes or conformational states of the receptor when bound to the antagonist. Further investigation into the structural differences between these classes could elucidate the mechanistic details of SDZ 220-040's action and its potential influence on downstream signaling pathways.
Q4: Are there other compounds investigated in conjunction with SDZ 220-040 and its interaction with NMDA receptors?
A4: Yes, research indicates that the compound L689,560 has been investigated in conjunction with SDZ 220-040 [, ]. The studies highlight the formation of a ternary complex involving GluN1b-GluN2B NMDA receptor, SDZ 220-040, and L689,560. This suggests a potential interplay between these compounds and their influence on NMDA receptor activity. Further research is needed to understand the functional implications of this ternary complex and the potential synergistic or antagonistic effects of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)








![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)